N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-3-16-8-12(15)13-7-6-10-4-5-11(17-10)9(2)14/h4-5H,3,6-8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFWOVHTLCWMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC1=CC=C(S1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Acetylation: The thiophene ring is then acetylated to introduce the acetyl group at the 5-position.
Ethylation: The acetylated thiophene is further reacted with an ethylating agent to introduce the ethyl group at the 2-position.
Amidation: Finally, the ethylated thiophene is reacted with 2-ethoxyacetamide to form the desired compound.
Industrial Production Methods: Industrial production of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions at the thiophene ring, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide is used as an intermediate in the synthesis of more complex thiophene derivatives. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, thiophene derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents. N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide may be investigated for similar biological activities .
Medicine: Thiophene derivatives have shown promise in medicinal chemistry for the development of drugs targeting various diseases. This compound may be explored for its potential therapeutic applications .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, influencing their function. The acetyl and ethoxyacetamide groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Features of Selected Acetamide Derivatives
Key Observations :
- Thiophene vs. Thiazole/Thiazolidinone: The target compound’s 5-acetylthiophen group may enhance π-π stacking interactions compared to thiazole or thiazolidinone cores in analogs (e.g., compounds 12 and 10) .
- Ethoxy Group: The ethoxy substituent in the target compound and others (e.g., ) likely improves lipophilicity and metabolic stability compared to non-alkoxy analogs .
- Electron-Withdrawing Groups : Analogs with nitro (compound 12) or chloro (compound 10) substituents exhibit higher melting points (155–207°C), suggesting enhanced crystallinity due to polar interactions .
Pharmacological Implications
- Thiophene vs. Thiazole Bioactivity : Thiophene-containing compounds often exhibit distinct binding profiles compared to thiazoles due to differences in electron density and ring size. For example, thiazole derivatives (e.g., ) show coordination abilities with metals, relevant to enzyme inhibition .
- Ethoxy vs. Methoxy Groups : Ethoxy substituents (as in the target compound and ) may prolong half-life compared to methoxy groups (e.g., NAT-1 in ) due to increased steric bulk and slower metabolic oxidation .

Physicochemical Properties
- Solubility : The 5-acetylthiophen group in the target compound may reduce aqueous solubility compared to simpler acetamides (e.g., N-(4-ethoxyphenyl)acetamide) but enhance membrane permeability .
- Hydrogen Bonding: Analogs with hydrogen-bond donors (e.g., mercapto in ) exhibit stronger intermolecular interactions, as seen in crystal structures (e.g., N–H⋯N bonds in ) .
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide is a compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Overview of Thiophene Derivatives
Thiophene derivatives, including N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide, are recognized for their broad-spectrum biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of these compounds allow them to interact with various cellular targets, influencing multiple biochemical pathways.
Target Interactions
The biological activity of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide is primarily attributed to its ability to bind with high affinity to specific receptors and enzymes. This binding can alter the function of target proteins, leading to changes in cellular processes such as apoptosis and inflammation.
Biochemical Pathways Affected
Research indicates that thiophene derivatives can modulate several key biochemical pathways, including:
- Antioxidant Pathways : Compounds may enhance the body's antioxidant defenses.
- Inflammatory Pathways : They can inhibit pro-inflammatory cytokines and enzymes.
- Cell Cycle Regulation : These compounds may induce cell cycle arrest in cancer cells.
Biological Activities
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide exhibits a range of biological activities, as summarized in the following table:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains. |
| Anticancer | Induces apoptosis in cancer cell lines such as MCF-7. |
| Anti-inflammatory | Reduces inflammation by inhibiting cytokine production. |
| Antioxidant | Scavenges free radicals and enhances antioxidant enzyme activity. |
Case Studies and Research Findings
- Anticancer Activity : A study reported that N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide demonstrated significant cytotoxic effects against breast cancer cells (MCF-7). The compound induced late-stage apoptosis, characterized by chromatin condensation and fragmentation, indicating its potential as an anticancer agent .
- Antimicrobial Properties : In vitro studies have shown that this compound exhibits substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .
- Anti-inflammatory Effects : Research highlighted the compound's ability to downregulate inflammatory markers in animal models of arthritis, suggesting its potential use in treating inflammatory diseases .
Synthesis and Preparation Methods
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide typically involves several key steps:
- Formation of the Thiophene Ring : Using methods like the Gewald reaction.
- Acetylation : Introduction of the acetyl group at the 5-position.
- Ethylation : Reaction with an ethylating agent to introduce the ethyl group at the 2-position.
- Amidation : Final reaction with 2-ethoxyacetamide to yield the desired compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiophene core followed by sequential acylation and alkylation. Key steps include:
- Nucleophilic substitution for introducing the ethoxy group.
- Amide coupling using chloroacetyl chloride or similar reagents under basic conditions (e.g., triethylamine).
- Optimization of reaction parameters:
- Temperature : Controlled heating (60–80°C) to avoid side reactions like hydrolysis.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation.
- Yield improvement strategies include iterative purification via column chromatography and recrystallization .
Q. Which spectroscopic and analytical techniques are most effective for characterizing N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity by resolving peaks for the acetylthiophene (δ 2.5–3.0 ppm for acetyl CH3), ethoxy (δ 1.3–1.5 ppm for CH3), and amide protons (δ 6.5–8.0 ppm).
- Infrared (IR) Spectroscopy : Identifies key functional groups (C=O stretch at ~1650–1750 cm⁻¹, amide N–H bend at ~1550 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How do the solubility and stability profiles of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide influence experimental design in biological assays?
- Methodological Answer :
- Solubility : Preferentially soluble in DMSO or ethanol (10–20 mM stock solutions). For aqueous assays, dilute to ≤1% DMSO to avoid cytotoxicity.
- Stability :
- pH sensitivity : Stable at pH 6–8; avoid strong acids/bases to prevent amide hydrolysis.
- Temperature : Store at –20°C for long-term stability; avoid repeated freeze-thaw cycles.
- Light sensitivity : Protect from UV exposure to prevent thiophene ring degradation .
Advanced Research Questions
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the bioactivity of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide derivatives?
- Methodological Answer :
- Substituent modification :
- Replace the ethoxy group with methoxy or propoxy to alter lipophilicity (logP optimization).
- Introduce electron-withdrawing groups (e.g., fluorine) on the thiophene ring to enhance metabolic stability.
- Bioisosteric replacement : Substitute the acetyl group with sulfonamide or urea moieties to improve target binding.
- Activity cliffs : Use dose-response assays (e.g., IC50 shifts) to identify critical substituents. SAR data should be validated across ≥3 cell lines to ensure reproducibility .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar acetamide derivatives?
- Methodological Answer :
- Orthogonal assays : Cross-validate results using biochemical (e.g., enzyme inhibition) and cell-based (e.g., proliferation/apoptosis) assays.
- Data normalization : Account for batch-to-batch variability in compound purity via HPLC.
- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct target binding. Discrepancies may arise from off-target effects or assay-specific interference (e.g., fluorescence quenching) .
Q. What in silico approaches are utilized to predict the molecular targets of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB). Prioritize targets with high docking scores (≤–8 kcal/mol) and conserved binding pockets.
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors near the ethoxy group) using tools like LigandScout.
- Molecular dynamics (MD) simulations : Assess binding stability (RMSD <2 Å over 100 ns) with GROMACS or AMBER .
Q. What methodological considerations are critical when assessing the toxicity profile of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide in preclinical models?
- Methodological Answer :
- In vitro toxicity : Perform MTT/WST-1 assays on HEK293 or HepG2 cells to determine IC50 values. Include positive controls (e.g., cisplatin) for benchmarking.
- In vivo models : Administer doses (10–100 mg/kg) to rodents for 14–28 days. Monitor liver/kidney function via ALT, AST, and BUN levels. Histopathological analysis of organs is mandatory.
- Metabolite profiling : Use LC-MS to identify toxic metabolites (e.g., reactive quinones from thiophene oxidation) .
Q. How can chemoproteomics techniques identify off-target interactions of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-ethoxyacetamide in complex biological systems?
- Methodological Answer :
- Activity-based protein profiling (ABPP) : Label the compound with a photoaffinity tag (e.g., diazirine) and biotin for pull-down assays.
- Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts via mass spectrometry to detect binding events.
- Data integration : Combine with STRING or Reactome databases to map interaction networks and pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

